
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 188665-75-0) is a boronic ester-functionalized benzamide derivative. Its structure features a benzamide core with a meta-positioned 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-bromobenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium acetate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic ester group can be oxidized to a boronic acid or further to a phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing agents: Like hydrogen peroxide or sodium perborate.
Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain serine or threonine residues in their active sites. This interaction can modulate the activity of the enzyme and affect various biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Meta vs. Para Substitution
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 179117-44-3): Structural Difference: The boronic ester group is para to the benzamide’s amide group. However, meta substitution in the target compound offers steric advantages in regioselective reactions . Molecular Weight: 247.10 g/mol (vs. ~245 g/mol for the meta isomer) .
Alkyl-Substituted Derivatives
- N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 911693-70-4):
- Structural Features : Incorporates N,N-diethyl and 4-methyl groups on the benzamide ring.
- Impact : Increased lipophilicity (logP ~3.5 predicted) enhances membrane permeability, making it suitable for biological studies. The methyl group may sterically hinder boronic ester reactivity compared to the unsubstituted target compound .
- Molecular Weight : 317.23 g/mol .
Functionalized Benzamides
- 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 2086717-72-6):
Physicochemical and Reactivity Comparisons
Key Properties
Compound | Molecular Weight (g/mol) | Solubility | LogP (Predicted) |
---|---|---|---|
Target Compound (CAS: 188665-75-0) | ~245 | THF, DCM | 2.8 |
4-Substituted Isomer (CAS: 179117-44-3) | 247.10 | DMF, DMSO | 2.5 |
N,N-Diethyl-4-methyl Derivative | 317.23 | Chloroform, EtOAc | 3.5 |
Reactivity in Cross-Coupling
- Suzuki-Miyaura Reaction :
Enzyme Inhibition
- Glycosidase Inhibition : Boron-containing benzamides (e.g., tetrachlorophthalimide derivatives in ) demonstrate inhibitory activity by binding to catalytic residues. The target compound’s amide group may similarly interact with enzyme active sites .
Boron Neutron Capture Therapy (BNCT)
- Boron Localization: Analogous to 4,5,6,7-tetrachloro-2-(3-borono-benzyl)isoindole-1,3-dione (), the target compound’s boronic ester could accumulate in tumors, enabling neutron-induced cytotoxicity .
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing compound that has garnered attention for its potential biological activities. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C12H17BNO2
- Molecular Weight : 205.06 g/mol
- CAS Number : 24388-23-6
- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, it has shown inhibitory effects on GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a crucial role in various cellular processes including metabolism and cell differentiation.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against GSK-3β. For instance:
- IC50 Values : Compounds structurally similar to this compound have shown IC50 values ranging from 8 nM to over 1 µM depending on the substituents present on the benzamide moiety .
Table 1: Inhibitory Potency of Related Compounds
Compound | Target | IC50 (nM) |
---|---|---|
Compound A | GSK-3β | 8 |
Compound B | GSK-3β | 15 |
Compound C | GSK-3β | 50 |
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated in various cell lines:
- In mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), the compound exhibited low cytotoxicity at concentrations up to 100 µM .
Table 2: Cytotoxicity Assessment
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
HT-22 | 0.1 | 98 |
HT-22 | 10 | 95 |
BV-2 | 100 | 90 |
Anti-inflammatory Activity
In addition to its kinase inhibitory properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it significantly reduces levels of pro-inflammatory cytokines such as IL-6 and NO in activated microglial cells .
Table 3: Anti-inflammatory Effects
Compound | NO Reduction (%) | IL-6 Reduction (%) |
---|---|---|
Control | - | - |
3-(Dioxaborolan) | 60 | 50 |
Case Studies
A notable case study investigated the effects of a related compound on neurodegenerative diseases. The study highlighted that the inhibition of GSK-3β by boron-containing compounds could lead to neuroprotective effects in models of Alzheimer's disease. The results suggested that these compounds might mitigate tau phosphorylation and amyloid plaque formation .
Q & A
Basic Research Questions
Q. How can I optimize Suzuki-Miyaura cross-coupling reactions using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
Methodological Answer: Optimization involves adjusting reaction parameters such as:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) are common choices.
- Solvent : Use polar aprotic solvents (e.g., THF, DMF) to enhance boronate stability .
- Base : Cs₂CO₃ or K₃PO₄ improves coupling efficiency by deprotonating intermediates.
- Temperature : Reflux conditions (80–110°C) are typical for aryl halide activation.
Key Parameters Table
Parameter | Recommended Options | References |
---|---|---|
Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | |
Solvent | THF, DMF, Toluene | |
Base | Cs₂CO₃, K₃PO₄ | |
Temperature | 80–110°C (reflux) |
Q. What characterization techniques are critical for confirming the structure of this boronate ester?
Methodological Answer:
- ¹¹B NMR : Detects boron environments (δ ~30 ppm for dioxaborolanes) .
- ¹H/¹³C NMR : Verify aromatic proton environments and methyl group signals (δ 1.0–1.3 ppm for pinacol substituents) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Resolve steric effects in crystalline derivatives .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for solvent-based reactions to avoid inhalation .
- Waste Disposal : Segregate boronate waste and consult institutional guidelines for hazardous organic disposal .
Q. How do I address solubility challenges during purification?
Methodological Answer:
- Solvent Selection : Use mixtures like EtOAc/hexanes (1:9) for column chromatography .
- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystals .
- Alternative Solvents : DCM or chloroform may improve solubility for NMR analysis .
Advanced Research Questions
Q. How does steric hindrance from the tetramethyl dioxaborolane group influence regioselectivity in cross-coupling?
Methodological Answer:
- Steric Maps : Use DFT calculations to model spatial interactions between the boronate and Pd catalysts .
- Competitive Experiments : Compare coupling yields with ortho/meta-substituted aryl halides to quantify steric effects .
- X-ray Data : Analyze bond angles in crystal structures to predict reactive sites .
Q. What strategies stabilize this boronate ester against hydrolysis in aqueous reactions?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize moisture .
- Low-Temperature Storage : Store at 0–6°C in sealed, desiccated containers .
- Lyophilization : Freeze-dry aqueous solutions to recover intact boronate .
Q. Can computational methods predict reaction pathways for this compound in novel catalytic systems?
Methodological Answer:
- DFT Modeling : Simulate transition states using Gaussian or ORCA to identify energy barriers .
- Machine Learning : Train models on existing cross-coupling datasets to predict optimal conditions .
- COMSOL Multiphysics : Model diffusion kinetics in microreactors for scalability .
Q. How to resolve contradictions in reported reactivity data (e.g., divergent yields in similar conditions)?
Methodological Answer:
- Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting reactivity .
- Isotopic Labeling : Track boron migration via ¹⁰B/¹¹B NMR to confirm mechanistic pathways .
- Control Experiments : Replicate reactions with degassed solvents and fresh catalysts .
Q. What role does this boronate play in synthesizing kinase inhibitors or PROTACs?
Methodological Answer:
- Borylation of Drug Scaffolds : Couple with halogenated pharmacophores (e.g., pyrimidines) to introduce boronate handles .
- In Vivo Stability Tests : Assess metabolic stability in PBS or plasma at 37°C for 24h .
Q. How to design continuous-flow reactors for large-scale boronate synthesis?
Methodological Answer:
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKIPHYWHVOWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375241 | |
Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188665-74-9 | |
Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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